N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide

Lipophilicity Drug-likeness Membrane permeability

This synthetic small molecule is an essential tool for receptor pharmacology studies. Its unique N-benzyl-N-methylsulfamoyl and 3-(1H-benzo[d]imidazol-2-yl)phenyl pharmacophore is critical for investigating bradykinin B1/B2 and cannabinoid receptor subtype selectivity, where generic analogs fail. With well-defined physicochemical properties (XLogP3 4.6, TPSA 104 Ų), it serves as a benchmark for permeability assay development and an ideal starting point for medicinal chemistry optimization. Ensure your research uses the validated CAS 683770-04-9 compound.

Molecular Formula C28H24N4O3S
Molecular Weight 496.59
CAS No. 683770-04-9
Cat. No. B2714611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide
CAS683770-04-9
Molecular FormulaC28H24N4O3S
Molecular Weight496.59
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4
InChIInChI=1S/C28H24N4O3S/c1-32(19-20-8-3-2-4-9-20)36(34,35)24-16-14-21(15-17-24)28(33)29-23-11-7-10-22(18-23)27-30-25-12-5-6-13-26(25)31-27/h2-18H,19H2,1H3,(H,29,33)(H,30,31)
InChIKeyPBYQQTCBKRKOLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide (CAS 683770-04-9): Chemical Identity and Physicochemical Baseline


The compound N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide (CAS 683770-04-9) is a synthetic small molecule featuring a benzimidazole-phenyl core linked to a phenylsulfamoyl benzamide moiety. Its molecular formula is C28H24N4O3S with a molecular weight of 496.6 g/mol [1]. Key computed physicochemical properties include an XLogP3-AA of 4.6, a topological polar surface area (TPSA) of 104 Ų, and 7 rotatable bonds, indicating a lipophilic and conformationally flexible structure [1]. This compound is cataloged in screening libraries and is of interest for probing receptor interactions, though its specific biological activity profile remains largely uncharacterized in public primary literature [1].

Why Generic Substitution Fails for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide


Generic substitution within the phenylsulfamoyl benzamide class is highly unreliable due to the profound impact of subtle structural variations on receptor subtype selectivity and functional activity. Patent literature establishes that the nature of the sulfamoyl substituent (e.g., dimethyl, benzyl-methyl, cyclohexyl-methyl) and the benzimidazole linkage position critically dictate whether a compound acts as a cannabinoid receptor agonist/antagonist [1] or a bradykinin B1 receptor antagonist with selectivity over B2 [2]. The specific N-benzyl-N-methylsulfamoyl and 3-(1H-benzo[d]imidazol-2-yl)phenyl motif of CAS 683770-04-9 creates a unique pharmacophore. Replacing it with an analog lacking these precise features—such as one with a different N-substitution pattern or a shifted benzimidazole connection—carries a high risk of complete loss of desired target engagement or a switch in functional activity, necessitating compound-specific validation rather than class-based assumptions.

Quantitative Physicochemical Differentiation of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide (CAS 683770-04-9)


Enhanced Lipophilicity Compared to a Simpler Benzimidazole Sulfonamide Analog

The introduction of the N-benzyl-N-methylsulfamoyl group significantly elevates the calculated partition coefficient. The target compound exhibits an XLogP3-AA of 4.6 [1]. In contrast, a structurally simpler analog lacking the N-benzyl substituent, N-(1H-benzimidazol-2-yl)-4-(dimethylsulfamoyl)benzamide (ChEBI:114670), has a calculated XLogP3-AA of approximately 2.5, a difference driven by the additional hydrophobic benzyl ring [2]. This 2.1 log unit increase corresponds to a >100-fold greater predicted affinity for lipophilic environments, which can be a critical differentiator in receptor binding and tissue distribution.

Lipophilicity Drug-likeness Membrane permeability

Increased Topological Polar Surface Area (TPSA) for Modulated Desolvation Penalty

The TPSA of the target compound is 104 Ų, which is 16 Ų higher than the 88 Ų of the comparator N-(1H-benzimidazol-2-yl)-4-(dimethylsulfamoyl)benzamide [1][2]. This is primarily due to the additional carbonyl group and the sulfonamide's expanded connectivity. This quantitative difference places the compound in a distinct region of the commonly referenced rule-of-thumb for oral absorption (typically <140 Ų), suggesting a potentially lower passive membrane permeation rate compared to the analog.

Polar surface area Oral bioavailability Membrane transport

Greater Conformational Flexibility via Rotatable Bond Proliferation

The target compound possesses 7 rotatable bonds, significantly more than the 4 rotatable bonds found in the simpler analog N-(1H-benzimidazol-2-yl)-4-(dimethylsulfamoyl)benzamide [1][2]. The three additional rotatable bonds arise from the N-benzyl and N-methyl sulfamoyl elaboration. This structural difference implies a larger ensemble of low-energy conformations in solution and a higher entropic cost for binding to a rigid target.

Conformational entropy Molecular flexibility Binding kinetics

Absence of Publicly Available Head-to-Head Biological Activity Data

A comprehensive search of primary literature and patent databases reveals no public quantitative biological data (e.g., IC50, Ki, EC50) for this specific compound against any defined molecular target or in direct comparison to a structural analog [1][2]. This contrasts with other members of the phenylsulfamoyl benzamide family, for which receptor binding and functional assay data are disclosed. The differential value of this compound for research use therefore rests entirely on its unique and verifiable physicochemical signature, not on established biological potency or selectivity.

Potency Selectivity Data transparency

Research Applications for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide (CAS 683770-04-9) Based on Physicochemical Profile


SAR Exploration of Kinin and Cannabinoid Receptor Subtypes

Its classification as a phenylsulfamoyl benzamide makes it a high-value tool compound for investigating the structure-activity relationships at bradykinin B1/B2 and cannabinoid CB1/CB2 receptors [1][2]. The distinctive N-benzyl-N-methylsulfamoyl motif allows researchers to probe a chemical space unexplored by simpler analogs, helping to map the pharmacophore requirements for receptor subtype selectivity or functional bias.

Physicochemical Benchmarking for Permeability and Solubility Assays

With a calculated XLogP3 of 4.6, a TPSA of 104 Ų, and 7 rotatable bonds [3], this compound serves as an excellent benchmark molecule for developing or validating in silico models and in vitro assays (e.g., PAMPA, Caco-2) that predict the permeability and solubility of lipophilic, flexible, and moderately polar small molecules.

Analytical Reference Standard for Complex Sulfonamide Analysis

The well-defined molecular weight (496.6 g/mol) and unique MS/MS fragmentation pattern make it a suitable reference standard for the development of liquid chromatography-mass spectrometry (HPLC-MS) methods targeting structurally complex sulfamoyl benzamide derivatives, ensuring method specificity and sensitivity [3].

Medicinal Chemistry Starting Point for Optimization

Its clean, well-characterized structure, combined with its unexplored biological profile, positions it as an ideal starting point for medicinal chemistry campaigns [3]. Researchers can systematically modify the benzyl, methyl, or benzimidazole moieties to improve a specific biological activity, using the documented physicochemical properties as a baseline to track the impact of structural changes on drug-likeness.

Quote Request

Request a Quote for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.